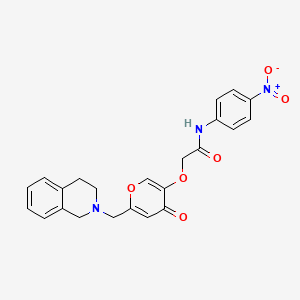
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound with unique structural features, making it a valuable entity in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions:
Formation of the Isoquinoline Intermediate: The synthesis begins with the formation of the 3,4-dihydroisoquinoline scaffold through Pomeranz-Fritsch or Bischler-Napieralski cyclization.
Pyran Ring Construction: This is achieved via a multi-component reaction involving appropriate aldehydes and diketones under acid-catalyzed conditions.
Final Coupling Reaction:
Industrial Production Methods
Industrial-scale synthesis may utilize automated continuous flow processes to enhance yield and efficiency. Key considerations include optimizing reaction temperatures, solvent systems, and catalysts to ensure high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidative transformations at the isoquinoline and pyran moieties, facilitated by reagents like KMnO₄ or CrO₃.
Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C) or chemical reduction (e.g., SnCl₂).
Substitution: Substitution reactions occur at the acetamide or nitrophenyl groups under appropriate nucleophilic or electrophilic conditions.
Common Reagents and Conditions
Oxidative Conditions: KMnO₄ in alkaline medium.
Reductive Conditions: H₂/Pd, SnCl₂/HCl.
Substitution Conditions: NaH in DMF for nucleophilic substitutions; Br₂ in CCl₄ for electrophilic substitutions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Variously functionalized analogues retaining the core structure.
Aplicaciones Científicas De Investigación
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide is utilized in multiple research domains:
Chemistry: As a model compound to study complex organic transformations and to develop new synthetic methodologies.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties due to its structural novelty.
Medicine: Explored as a scaffold for drug development, focusing on its interaction with various biological targets.
Mecanismo De Acción
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: Includes enzymes, receptors, and DNA, depending on the functional modifications and biological context.
Pathways Involved: The nitrophenyl group can undergo redox cycling, generating reactive oxygen species; the isoquinoline moiety can intercalate with DNA, disrupting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
**2-((6-(isoquinolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide
**2-((6-(3,4-dihydroisoquinolin-2-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-bromophenyl)acetamide
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide apart is its combination of isoquinoline, pyran, and nitroaniline functionalities, providing a unique spectrum of chemical reactivity and biological activity not observed in its analogues.
Propiedades
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-11-20(13-25-10-9-16-3-1-2-4-17(16)12-25)31-14-22(21)32-15-23(28)24-18-5-7-19(8-6-18)26(29)30/h1-8,11,14H,9-10,12-13,15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUEDXDNPPZSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)
![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)
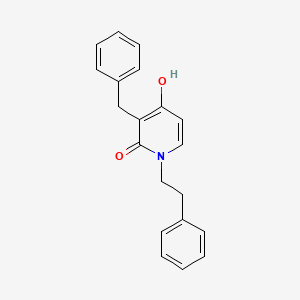
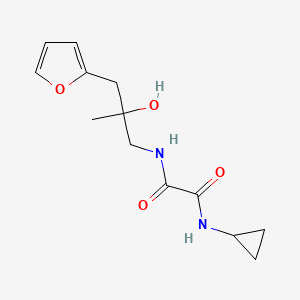
![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)
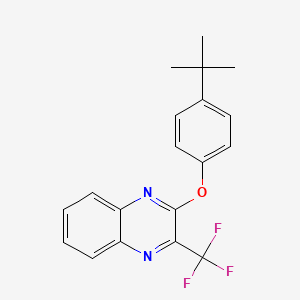


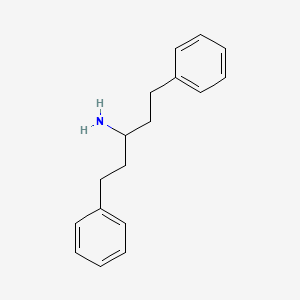
![2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2386677.png)
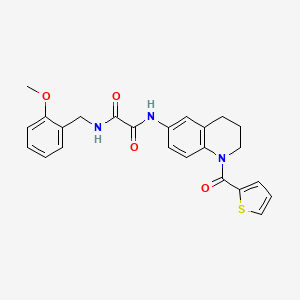

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)
